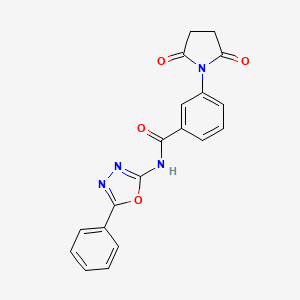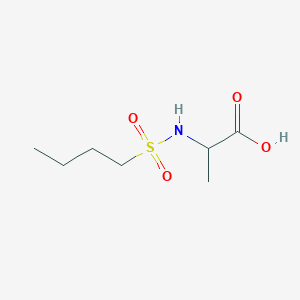![molecular formula C20H17ClN6O3 B2494507 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1105236-43-8](/img/structure/B2494507.png)
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex pyrazolopyridazin derivatives involves several key steps, including the formation of pyrazole derivatives, cyclization, and acetylation processes. A related synthesis pathway is highlighted in the study of bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene derivatives, where diverse reagents and conditions, such as one-pot pseudo three-component reactions and heating in ethanol with piperidine as a catalyst, were used to obtain novel compounds (Arafat et al., 2022).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the interactions and potential activities of complex molecules. Studies involving crystallography and spectroscopy methods, such as X-ray crystallography and NMR spectroscopy, provide detailed insights into the arrangement of atoms within a molecule and its electronic environment. For example, the crystal structures of C,N-disubstituted acetamides have been elucidated, showing specific intermolecular interactions and bonding patterns (Narayana et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of a compound like 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide involves various reactions, such as S-alkylation, amidation, and cycloaddition. These reactions are fundamental in modifying the compound's structure and, consequently, its chemical properties and potential biological activities. For instance, S-alkylation and cycloaddition reactions have been described for the synthesis of related compounds, showcasing the compound's versatility in chemical transformations (Nayak et al., 2013).
科学的研究の応用
Heterocyclic Chemistry and Medicinal Applications
The compound of interest is part of the pyrazole class, which is integral to medicinal chemistry due to its biological activity. Pyrazole derivatives exhibit a range of bioactivities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. These derivatives are used as synthons in organic synthesis, highlighting their importance in the development of bioactive molecules and potential drugs (Dar & Shamsuzzaman, 2015).
Role in Synthesis of Heterocyclic Structures
Pyrazoline compounds, closely related to pyrazoles, are crucial in synthesizing diverse heterocyclic structures. They serve as starting materials for synthesizing hexasubstituted pyrazolines, contributing to the development of cyclopropanes and hydroperoxy-substituted pyrazolines. These compounds have applications in various fields, including organic synthesis and as oxygen-atom transfer reagents, showcasing the compound's versatility in chemical transformations (Baumstark, Vásquez, & Mctush-Camp, 2013).
Interaction with Cytochrome P450 Isoforms
The compound is part of chemical inhibitors interacting with Cytochrome P450 isoforms in human liver microsomes. This interaction is crucial for understanding drug metabolism and predicting potential drug-drug interactions, a critical aspect of drug safety and efficacy (Khojasteh et al., 2011).
Insights from Molecular Docking Studies
Molecular docking studies have shown the potential of pyrazoline derivatives as drug candidates, especially for conditions like non-small cell lung carcinoma (NSCLC). These studies provide a platform for selecting potential compounds for further research, demonstrating the compound's role in drug discovery and development (Hidayat et al., 2022).
Carcinogenicity Studies and Heterocyclic Replacements
Research on aromatic organic carcinogens indicates that replacing one of the rings with an isosteric or isoelectronic aromatic ring can retain the molecule's biological activity. This insight is vital for understanding the structure-activity relationship and potential carcinogenicity of compounds (Ashby et al., 1978).
Significance in Organic Synthesis and Catalysis
The compound's class, particularly heterocyclic N-oxide molecules, is significant in organic synthesis, catalysis, and drug applications. These compounds play a crucial role in forming metal complexes, designing catalysts, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
特性
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O3/c1-11-7-16(25-30-11)23-17(28)10-26-20(29)19-15(18(24-26)12-5-6-12)9-22-27(19)14-4-2-3-13(21)8-14/h2-4,7-9,12H,5-6,10H2,1H3,(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSBXNJVGPNRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2494426.png)
![4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine](/img/structure/B2494427.png)
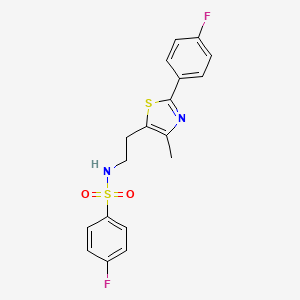

![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494434.png)
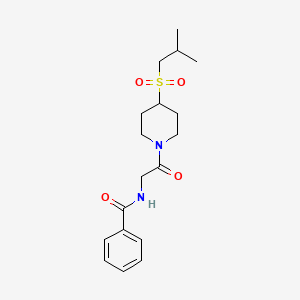
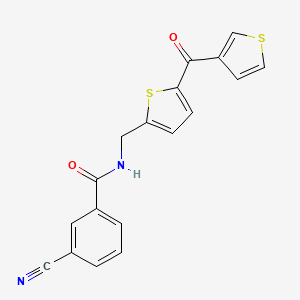
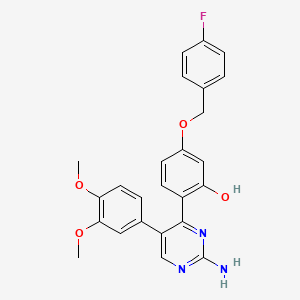
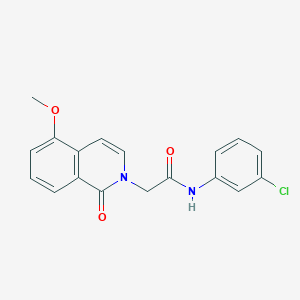
![1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2494439.png)
![2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2494440.png)

